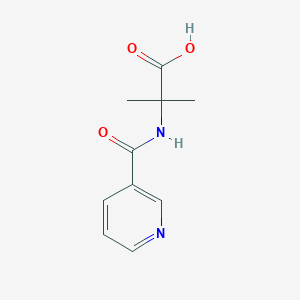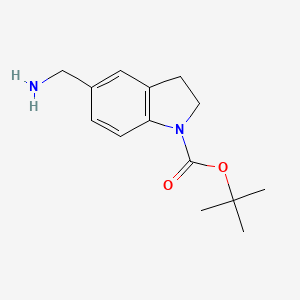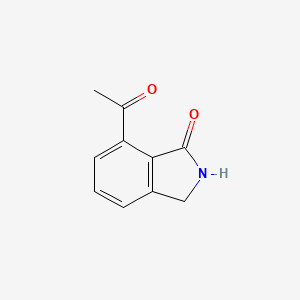
2-Methyl-N-(3-pyridinylcarbonyl)alanine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
One study focuses on the synthesis of 3-substituted 2-thiooxo-2,3-dihydropyrimidin-4(3H)-ones through the reaction of 2-ethoxycarbonyl-3-isothiocyanatopyridine with α-amino acids, demonstrating the potential of this compound in the creation of heterocyclic compounds with applications in medicinal chemistry and materials science (Urleb, Stanovnik, & Tiŝler, 1990).
Food Science and Browning Reactions
Another application is found in food science, where the formation of N-substituted pyrrole-2-aldehydes during the browning reaction between D-xylose and selected amino acids was investigated. This study provides insights into the chemical processes involved in food preparation and preservation (Kato & Fujimaki, 1968).
Antimicrobial Applications
Research on the synthesis of pyridine-bridged 2,6-bis-carboxamide Schiff's bases starting from 2,6-pyridinedicarbonyl dichloride and L-alanine or 2-methyl-alanine methyl ester has shown significant antimicrobial activity. This application highlights the potential of 2-Methyl-N-(3-pyridinylcarbonyl)alanine derivatives in developing new antimicrobial agents (Al-Omar & Amr, 2010).
Materials Science and Photoluminescence
In materials science, coordination polymers based on semi-rigid alanine ligands have been synthesized, showing promising photoluminescence, magnetic, and photocatalytic properties. This research demonstrates the compound's utility in developing novel materials with potential applications in sensing, imaging, and environmental remediation (Liang et al., 2017).
Biochemical and Enzymatic Studies
Enzymatic synthesis and chromatographic purification of L-3-[11C]-lactic acid via D, L-3-[11C]-alanine have been explored, indicating the compound's role in biochemical studies and tracer development for medical imaging (Kloster & Laufer, 1980).
Propiedades
IUPAC Name |
2-methyl-2-(pyridine-3-carbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-10(2,9(14)15)12-8(13)7-4-3-5-11-6-7/h3-6H,1-2H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBMFEMGDZFJNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-N-(3-pyridinylcarbonyl)alanine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(2-Hydroxyethyl)(methyl)amino]isonicotinic acid](/img/structure/B1441056.png)
![2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(ethyl)-amino]-1-ethanol](/img/structure/B1441058.png)
![2-[(6-Chloro-2-pyrazinyl)amino]-1-ethanol](/img/structure/B1441059.png)

![2-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441064.png)




